(E)-methyl 3-(3-methoxyphenyl)acrylate
Description
(E)-Methyl 3-(3-methoxyphenyl)acrylate (CAS 38693-90-2) is an α,β-unsaturated ester characterized by a methoxy group at the 3-position of the phenyl ring and a methyl ester group at the acrylate moiety. It is synthesized via palladium-catalyzed oxidative Heck reactions or direct C–H functionalization strategies, often yielding isomer mixtures (e.g., E/Z ratios) . This compound is industrially relevant, with a purity of ≥99% and applications in agrochemicals, pharmaceuticals, and organic intermediates . Its structure enables diverse reactivity, including participation in cycloadditions and coordination chemistry .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-8H,1-2H3 |
InChI Key |
NDMAAKFMVKZYIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-methyl 3-(3-methoxyphenyl)acrylate can be synthesized through various methods. One common approach involves the esterification of m-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of methyl m-methoxycinnamate often employs more efficient and environmentally friendly methods. For instance, the Heck reaction, which involves the coupling of aryl halides with olefins, can be used. This method utilizes palladium catalysts and is known for its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 3-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: m-Methoxycinnamic acid.
Reduction: m-Methoxycinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the reagents used.
Scientific Research Applications
(E)-methyl 3-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of fragrances, flavors, and UV-absorbing agents in sunscreens .
Mechanism of Action
The mechanism of action of methyl m-methoxycinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Position Effects :
- The 3-methoxy derivative exhibits lower crystallinity (oil form) compared to the 4-methoxy analog, which forms stable crystals . This positional difference also impacts bioactivity; 4-methoxy derivatives show moderate α-glucosidase inhibition, while 3-methoxy variants are prioritized in antimicrobial studies .
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., (E)-ethyl 3-(4-methoxyphenyl)acrylate) generally exhibit higher molecular weights (206.2 g/mol vs. 192.2 g/mol for methyl) but similar reactivity .
Biological Activity: Antimicrobial Activity: D24, a 3-methoxy derivative with a halogenated side chain, demonstrates superior in vitro and in vivo antibacterial activity (MIC: 2 μg/mL against Xanthomonas oryzae) compared to simpler acrylates . Antioxidant Potential: 4-Hydroxy methyl cinnamate (methyl(E)-3-(4-hydroxyphenyl)acrylate) shows notable radical scavenging activity, absent in 3-methoxy analogs .
Synthetic Efficiency :
- Palladium-catalyzed methods yield 51–72% for (E)-methyl 3-(3-methoxyphenyl)acrylate, while trifluoromethyl derivatives (E-3n) achieve higher yields (82%) due to stabilized intermediates .
- Halogenated derivatives (e.g., D24) require multi-step synthesis but offer enhanced bioactivity .
Physicochemical Properties :
- Solubility : Methoxy and ethoxy groups improve solubility in organic solvents, but trifluoromethyl groups reduce polarity, favoring lipid membrane interactions .
- Thermal Stability : Melting points correlate with molecular symmetry; 4-methoxy derivatives (e.g., methyl 3-(4-methoxyphenyl)acrylate) melt at higher temperatures than 3-methoxy isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
